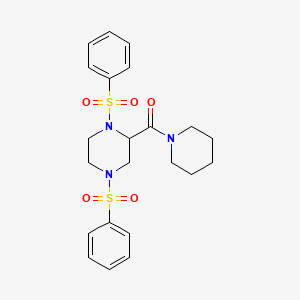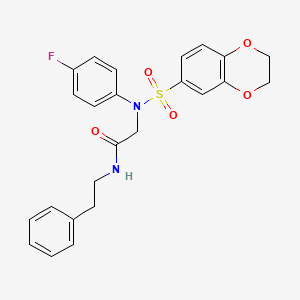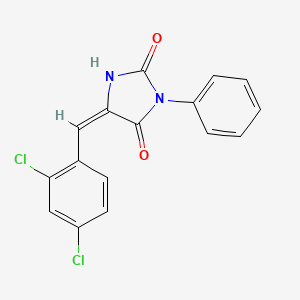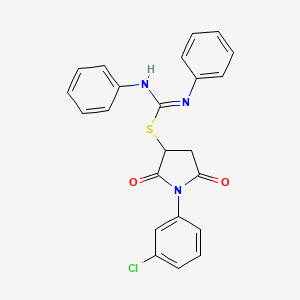
1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine (BPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a piperazine derivative that has been found to exhibit promising properties, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Aplicaciones Científicas De Investigación
1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor effects. In agriculture, this compound has been shown to have pesticidal properties, making it a potential alternative to traditional pesticides. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials.
Mecanismo De Acción
The mechanism of action of 1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine is not yet fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models. This compound has also been found to have low toxicity, making it a potentially safe option for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield and purity. This compound also has low toxicity, making it a safe option for use in cell culture and animal studies. However, this compound has some limitations. It is not water-soluble, which can limit its use in certain applications. This compound also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the use of this compound as a building block for the synthesis of novel polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential long-term effects.
Conclusion
In conclusion, this compound (this compound) is a chemical compound with promising properties for use in various fields. Its synthesis method has been optimized to improve its yield and purity, making it a viable option for large-scale production. This compound has been extensively studied for its potential applications in medicine, agriculture, and material science. Further studies are needed to fully understand the mechanism of action of this compound and its potential long-term effects.
Métodos De Síntesis
The synthesis of 1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine involves the reaction of 1,4-bis(chloromethyl)benzene with piperazine in the presence of sodium carbonate. The resulting intermediate is then reacted with phenylsulfonyl chloride and 1-piperidinylcarbonyl chloride to obtain this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Propiedades
IUPAC Name |
[1,4-bis(benzenesulfonyl)piperazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c26-22(23-14-8-3-9-15-23)21-18-24(31(27,28)19-10-4-1-5-11-19)16-17-25(21)32(29,30)20-12-6-2-7-13-20/h1-2,4-7,10-13,21H,3,8-9,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZSZOFVHRLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclohexylmethyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5024068.png)

![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5024091.png)
![4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5024099.png)
![N-cyclohexyl-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide](/img/structure/B5024101.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5024113.png)


![N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5024139.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5024143.png)

![N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5024154.png)

![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5024174.png)